6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline and 4-(piperidine-1-carbonyl)benzyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid (CH3COOH)
Reduction: H2, Pd/C, ethanol (EtOH)
Substitution: NaH, LDA, tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl](5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl
- N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide
Uniqueness
The uniqueness of 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-30-19-12-17-18(13-20(19)31-2)24-23(29)26(22(17)28)14-15-6-8-16(9-7-15)21(27)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZYXQSZIWEZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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